molecular formula C20H19FN4O3S B11093450 N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

Cat. No.: B11093450
M. Wt: 414.5 g/mol
InChI Key: NBOKNJBAEVQOFU-UHFFFAOYSA-N
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Description

This compound belongs to the thioxoimidazolidinone class, characterized by a five-membered heterocyclic core with sulfur, oxygen, and nitrogen atoms. The structure features a 3-ethyl substituent, a 2-oxo-2-(phenylamino)ethyl side chain at position 5, and a 3-fluorobenzamide group at position 1 (see Figure 1). The fluorine atom at the meta position of the benzamide moiety enhances metabolic stability and binding affinity, while the phenylaminoethyl group may contribute to intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C20H19FN4O3S/c1-2-24-19(28)16(12-17(26)22-15-9-4-3-5-10-15)25(20(24)29)23-18(27)13-7-6-8-14(21)11-13/h3-11,16H,2,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

NBOKNJBAEVQOFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxidized derivatives, while reduction may yield more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the thioxoimidazolidinone scaffold, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (R1, R2, R3) Key Functional Groups Biological Activity
Target Compound R1: 3-ethyl; R2: 2-oxo-2-(phenylamino)ethyl; R3: 3-F Fluorobenzamide, thioxoimidazolidinone, phenylamino Not explicitly reported
N-{3-(4-Chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide R1: 4-chlorophenyl; R2: 2-(ethylamino)-2-oxoethyl Chlorophenyl, ethylaminoethyl Unreported (structural analog)
N-(3-Cyclohexyl-5-(2-((4-Nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide R1: cyclohexyl; R2: 2-(4-nitrophenylamino)-2-oxoethyl Cyclohexyl, nitrophenyl, isonicotinamide Antifungal (Candida albicans)
N-(3-Cyclohexyl-4-oxo-5-(2-oxo-2-(m-tolylamino)ethyl)-2-thioxoimidazolidin-1-yl)isonicotinamide R1: cyclohexyl; R2: 2-(m-tolylamino)-2-oxoethyl Cyclohexyl, m-tolyl, isonicotinamide Antifungal (Aspergillus niger)
Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide R1: 4-cyano-3-(trifluoromethyl)phenyl; R3: 2-F, N-methyl Trifluoromethyl, cyano, methylbenzamide Anticancer (high-resolution data)

Key Observations

Impact of Aromatic Substituents The 3-fluorobenzamide group in the target compound contrasts with isonicotinamide in analogs, which introduces a pyridine ring. This substitution may alter solubility and target selectivity .

Side Chain Modifications The 2-oxo-2-(phenylamino)ethyl side chain in the target compound differs from 2-(ethylamino)-2-oxoethyl (). The phenylamino group may improve binding to aromatic receptor pockets compared to ethylamino . Nitrophenyl and tolyl substituents in compounds demonstrate that electron-withdrawing groups (e.g., nitro) enhance antifungal activity, while methyl groups (tolyl) may optimize steric fit .

Physicochemical Properties Melting points for analogs range from 60–238°C, influenced by substituent polarity and crystallinity. For example, the m-tolyl derivative () melts at 235–238°C, whereas the o-tolyl analog melts at 60–62°C, highlighting isomer-dependent packing efficiency .

Biological Activity Trends Antifungal Activity: Cyclohexyl-containing analogs () show moderate activity against Candida albicans (MIC: 12.5–25 µg/mL) and Aspergillus niger (MIC: 6.25–50 µg/mL). The absence of cyclohexyl in the target compound may reduce antifungal efficacy . Anticancer Potential: The trifluoromethyl-cyano derivative () exhibits activity via high-resolution crystallographic data, suggesting that electron-deficient aromatic groups are critical for targeting kinases or proteases .

Biological Activity

N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide is a complex organic compound that belongs to the thioxoimidazolidinone class. Its unique structure suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thioxoimidazolidinone core, which is essential for its biological activity. The molecular formula is C20H19N4O3SC_{20}H_{19}N_4O_3S, and it has a molecular weight of approximately 395.46 g/mol. The presence of functional groups such as carbonyls and thioxo moieties contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the thioxoimidazolidinone class exhibit significant antimicrobial activities. For instance, this compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

Compound Activity Target Organisms
N-{3-ethyl-4-oxo...}AntibacterialE. coli, S. aureus
4-chloro-N-{...}AntifungalC. albicans
5-methyl-N-{...}AnticancerHeLa cells

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors within microbial cells. Preliminary studies suggest that it may inhibit bacterial enzyme activity, which is crucial for cell wall synthesis and overall microbial viability.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial potential.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 50 µg/mL, suggesting potential anticancer properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thioxoimidazolidinones:

  • Structure–Activity Relationship (SAR) : Variations in substituents on the imidazolidinone ring have been shown to affect both potency and selectivity against target organisms.
  • Synergistic Effects : Combinations of N-{3-ethyl-4-oxo...} with other antimicrobial agents have resulted in synergistic effects, improving overall efficacy against resistant strains.

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